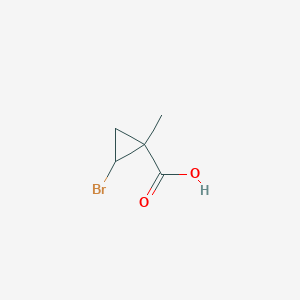

2-Bromo-1-methyl-cyclopropanecarboxylic acid

Description

2-Bromo-1-methyl-cyclopropanecarboxylic acid is a cyclopropane derivative characterized by a strained three-membered ring system substituted with a bromine atom, a methyl group, and a carboxylic acid functional group. Its molecular formula is C₅H₇BrO₂, with a molecular weight of 193.02 g/mol (calculated). The compound is synthesized via debromination of (1S)-2,2-dibromo-1-methylcyclopropanecarboxylic acid, achieving a yield of 92% under optimized conditions . Its specific optical rotation is reported as [α]²⁵_D = -81.5° (c = 1.02, CHCl₃), indicative of its stereochemical configuration . The strained cyclopropane ring and bromine substituent make it a valuable intermediate in organic synthesis, particularly in cross-coupling reactions and medicinal chemistry.

Properties

IUPAC Name |

2-bromo-1-methylcyclopropane-1-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7BrO2/c1-5(4(7)8)2-3(5)6/h3H,2H2,1H3,(H,7,8) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AQAFCWJNUSCJIA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC1Br)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7BrO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.01 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

292623-33-7 | |

| Record name | 2-bromo-1-methylcyclopropane-1-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Bromo-1-methyl-cyclopropanecarboxylic acid can be synthesized through several methods. One common approach involves the bromination of 1-methyl-cyclopropanecarboxylic acid. The reaction typically employs bromine (Br2) in the presence of a suitable solvent such as carbon tetrachloride (CCl4) or chloroform (CHCl3). The reaction is carried out under controlled conditions to ensure selective bromination at the desired position on the cyclopropane ring.

Another method involves the use of methyl 2-bromo-1-methyl-cyclopropanecarboxylate as a precursor. This ester can be hydrolyzed under basic conditions using sodium hydroxide (NaOH) in a mixture of methanol (MeOH) and water (H2O) to yield the desired acid .

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination processes with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and crystallization can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-1-methyl-cyclopropanecarboxylic acid undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as hydroxide (OH-), amines (NH2R), or thiols (SHR).

Reduction Reactions: The compound can be reduced to 1-methyl-cyclopropanecarboxylic acid using reducing agents like lithium aluminum hydride (LiAlH4).

Oxidation Reactions: Oxidation of the methyl group can lead to the formation of carboxylic acids or ketones.

Common Reagents and Conditions

Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic solution.

Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

Oxidation: Potassium permanganate (KMnO4) in acidic or neutral medium.

Major Products

Substitution: 1-Methyl-cyclopropanecarboxylic acid derivatives.

Reduction: 1-Methyl-cyclopropanecarboxylic acid.

Oxidation: 2-Bromo-1-methyl-cyclopropanone or this compound derivatives.

Scientific Research Applications

2-Bromo-1-methyl-cyclopropanecarboxylic acid has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential as a pharmaceutical intermediate in the synthesis of drugs.

Industry: Utilized in the development of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of 2-Bromo-1-methyl-cyclopropanecarboxylic acid involves its reactivity due to the presence of the bromine atom and the strained cyclopropane ring. The bromine atom can participate in nucleophilic substitution reactions, while the cyclopropane ring can undergo ring-opening reactions under certain conditions. These reactions can lead to the formation of various intermediates and products, which can interact with molecular targets and pathways in biological systems.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Physicochemical Properties

Key structural differences among cyclopropane and related brominated carboxylic acids influence their physicochemical behavior:

- Ring Strain vs. Stability: The cyclopropane ring in the target compound introduces significant strain (~27 kcal/mol), enhancing reactivity compared to the less-strained cyclohexene (six-membered ring) or acyclic analogs like 2-bromo-2-methyl-propanoic acid .

- Electronic Effects : Bromine’s electronegativity polarizes the cyclopropane ring, facilitating nucleophilic substitution. In contrast, the phenyl group in 2-(4-bromophenyl)cyclopropanecarboxylic acid (CAS 77255-26-6) enhances resonance stabilization, reducing electrophilic reactivity .

Biological Activity

2-Bromo-1-methyl-cyclopropanecarboxylic acid (BMCA) is a compound of significant interest in organic and medicinal chemistry due to its unique structure and potential biological activities. This article explores the biological activity of BMCA, highlighting its mechanisms of action, potential applications, and relevant research findings.

Structural Characteristics

BMCA is characterized by its cyclopropane ring, a bromine atom, and a carboxylic acid functional group. Its molecular formula is , with a molecular weight of approximately 179.01 g/mol. The presence of the bromine atom enhances its reactivity, making it a valuable intermediate in organic synthesis and potentially influencing its biological activity.

The biological activity of BMCA is primarily attributed to the following factors:

- Reactivity of the Bromine Atom : The bromine atom can participate in nucleophilic substitution reactions, which may lead to interactions with various biological targets.

- Strained Cyclopropane Ring : The cyclopropane structure can undergo ring-opening reactions under specific conditions, generating reactive intermediates that may interact with biomolecules.

- Carboxylic Acid Group : This group contributes to the compound's acidity and can facilitate interactions with enzymes and receptors in biological systems.

Comparative Analysis

To better understand the uniqueness of BMCA, a comparison with structurally similar compounds is provided below:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| 1-Methylcyclopropanecarboxylic Acid | No halogen substituent | Simpler structure, less reactive |

| 2-Chloro-1-methylcyclopropanecarboxylic Acid | Chlorine instead of bromine | Different reactivity profile due to chlorine |

| 3-Bromo-1-methylcyclobutanecarboxylic Acid | Cyclobutane ring | Larger ring structure alters reactivity |

| 2-Bromo-3-methylcyclobutanecarboxylic Acid | Additional methyl group | Potentially different biological activity |

The presence of the bromine atom in BMCA enhances its reactivity compared to its analogs, making it a valuable compound for synthetic applications.

Case Studies and Research Findings

- Synthesis and Biological Evaluation : Research has focused on synthesizing BMCA and evaluating its biological properties. For instance, studies have shown that derivatives of cyclopropane carboxylic acids can exhibit significant antimicrobial activity against various pathogens .

- Pharmacological Potential : Investigations into the pharmacological potential of BMCA suggest that it may serve as a lead compound for developing new drugs targeting metabolic disorders or inflammatory diseases.

- Mechanistic Studies : Ongoing mechanistic studies aim to clarify how BMCA interacts with specific enzymes or receptors within cellular pathways. Understanding these interactions could pave the way for novel therapeutic strategies .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 2-bromo-1-methyl-cyclopropanecarboxylic acid with high regioselectivity?

- Methodology : The compound can be synthesized via bromination of 1-methyl-cyclopropanecarboxylic acid using bromine (Br₂) in a non-polar solvent (e.g., CCl₄) under free radical conditions. Reaction temperature (0–25°C) and controlled stoichiometry of Br₂ are critical to avoid over-bromination . Post-synthesis purification involves recrystallization from ethanol/water mixtures or column chromatography using silica gel and ethyl acetate/hexane gradients .

- Key Data : Monitor reaction progress via TLC (Rf ~0.3 in ethyl acetate/hexane 1:4) and confirm purity via melting point (mp ~44–47°C, extrapolated from structurally similar cyclopropane derivatives) .

Q. How can the reactivity of the bromine substituent in this compound be exploited for nucleophilic substitution reactions?

- Methodology : The bromine atom undergoes SN₂ reactions with nucleophiles (e.g., amines, alkoxides). For example, treatment with sodium methoxide (NaOMe) in methanol replaces Br with OMe, yielding 1-methyl-cyclopropanecarboxylate derivatives. Kinetic studies using NMR can track substitution rates .

- Optimization : Polar aprotic solvents (e.g., DMSO) enhance nucleophilicity, while steric hindrance from the methyl group may slow reactivity. Computational modeling (DFT) predicts transition-state geometries to rationalize regioselectivity .

Q. What spectroscopic techniques are most effective for characterizing this compound?

- Methodology :

- ¹H/¹³C NMR : The cyclopropane ring protons appear as distinct multiplets (δ ~1.2–2.5 ppm), while the carboxylic acid proton is deshielded (δ ~12 ppm).

- IR : Confirm the carboxylic acid group via O-H stretch (~2500–3300 cm⁻¹) and C=O stretch (~1700 cm⁻¹) .

- MS : ESI-MS in negative ion mode detects [M-H]⁻ peaks for molecular weight validation .

Advanced Research Questions

Q. How does steric strain in the cyclopropane ring influence the compound’s stability under thermal or oxidative conditions?

- Methodology : Perform thermogravimetric analysis (TGA) to assess decomposition temperatures. Compare with computational studies (e.g., Gaussian calculations) to map ring strain energy. Oxidative stability can be tested via exposure to O₂ or H₂O₂, monitoring degradation products via GC-MS .

- Data Interpretation : Cyclopropane derivatives typically exhibit lower thermal stability than non-strained analogs. For example, decomposition onset may occur at ~150°C, with CO₂ release from decarboxylation .

Q. What strategies mitigate racemization during chiral derivatization of the carboxylic acid group?

- Methodology : Use chiral catalysts (e.g., BINOL-derived phosphoric acids) in esterification or amidation reactions. Monitor enantiomeric excess (ee) via chiral HPLC (e.g., Chiralpak IA column) .

- Optimization : Low temperatures (≤0°C) and inert atmospheres reduce racemization. Kinetic resolution studies can identify optimal reaction times .

Q. How can computational chemistry predict regioselectivity in electrophilic addition reactions involving the cyclopropane ring?

- Methodology : Employ density functional theory (DFT) to calculate activation energies for possible reaction pathways. For example, model the addition of HBr to the cyclopropane ring and compare predicted vs. experimental product distributions .

- Validation : Cross-reference computational results with experimental LC-MS/MS data to validate predicted intermediates .

Contradictions and Challenges

Q. Why do conflicting reports exist regarding the compound’s solubility in aqueous vs. organic solvents?

- Analysis : Solubility discrepancies may arise from variations in pH (carboxylic acid deprotonation enhances water solubility) or impurities. Conduct systematic solubility tests in buffered solutions (pH 2–12) and common organic solvents (e.g., DCM, THF) .

- Resolution : Purity assessment via HPLC (C18 column, 0.1% TFA in water/acetonitrile) identifies contaminants affecting solubility .

Q. What experimental designs address low yields in cyclopropane ring-opening reactions?

- Methodology : Use Lewis acids (e.g., FeCl₃) to catalyze ring-opening via electrophilic pathways. Monitor intermediates via in-situ FTIR or Raman spectroscopy.

- Case Study : Ring-opening with Grignard reagents (e.g., MeMgBr) yields branched alkanes; optimize stoichiometry (2:1 RMgBr:cyclopropane) to suppress side reactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.